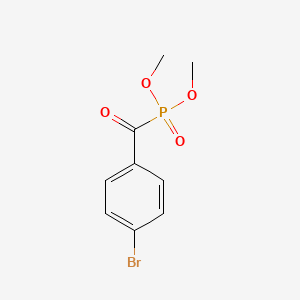

Dimethyl(4-bromophenyloxomethyl)phosphonate

Description

Dimethyl(4-bromophenyloxomethyl)phosphonate is an organophosphorus compound characterized by a phosphonate ester group (dimethoxyphosphoryl) linked to a 4-bromophenyloxomethyl moiety. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, pharmaceutical intermediates, and materials science. The bromine atom at the para position enhances electrophilic reactivity, while the phosphonate group facilitates nucleophilic substitution or coupling reactions. Its synthesis typically involves Wittig-Horner reactions or phosphorylation of carbonyl precursors, as observed in analogous compounds .

Properties

IUPAC Name |

(4-bromophenyl)-dimethoxyphosphorylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrO4P/c1-13-15(12,14-2)9(11)7-3-5-8(10)6-4-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSFIDWDIXNEVSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(C(=O)C1=CC=C(C=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378694 | |

| Record name | AC1MCNF8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33493-31-1 | |

| Record name | AC1MCNF8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a classical method for synthesizing phosphonates. For dimethyl(4-bromophenyloxomethyl)phosphonate, this involves reacting 4-bromobenzoyl chloride with trimethyl phosphite under controlled conditions.

- 4-Bromobenzoyl chloride (1 equiv) is heated with trimethyl phosphite (1.2 equiv) at 80–100°C for 12–24 hours in an inert solvent (e.g., toluene).

- The reaction proceeds via nucleophilic substitution, where the phosphite attacks the acyl chloride, displacing chloride and forming the phosphonate ester.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 70–85% |

| Purity | ≥95% (after column chromatography) |

| Characterization | $$^{31}\text{P NMR}$$: δ 18–20 ppm |

This method is scalable and widely used for arylphosphonates, though it requires careful control of moisture and temperature.

Pudovik Reaction (Carbonyl Addition)

The Pudovik reaction enables the addition of dialkyl phosphites to carbonyl compounds. For this compound, 4-bromophenyl glyoxal or a related α-ketoaldehyde serves as the substrate.

- 4-Bromophenyl glyoxal (1 equiv) is treated with dimethyl phosphite (1.5 equiv) in the presence of a base (e.g., K$$2$$CO$$3$$) at room temperature.

- The reaction forms the α-hydroxyphosphonate intermediate, which is oxidized to the target ketophosphonate using MnO$$2$$ or CrO$$3$$.

Key Data :

| Parameter | Value |

|---|---|

| Oxidation Yield | 60–75% |

| Intermediate | α-Hydroxyphosphonate (isolated) |

This method is advantageous for introducing functionalized aryl groups but requires an additional oxidation step.

Direct Phosphorylation via Acyl Chlorides

Acyl chlorides react directly with dialkyl phosphites under mild conditions to form ketophosphonates.

- 4-Bromobenzoyl chloride (1 equiv) is reacted with dimethyl phosphite (1.1 equiv) in dichloromethane with triethylamine (1.2 equiv) as a base.

- The reaction is complete within 2–4 hours at 0–25°C.

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 2–4 hours |

| Yield | 80–90% |

This method avoids high temperatures and is suitable for acid-sensitive substrates.

Hydrolysis of Dichlorophosphine Oxide

A less common but viable route involves the hydrolysis of dichlorophosphine oxide intermediates.

- 4-Bromophenyl dichlorophosphine oxide is synthesized via chlorination of the corresponding phosphine.

- Hydrolysis with aqueous NaOH (5%) yields the phosphonic acid, which is esterified with methanol/H$$2$$SO$$4$$ to form the dimethyl ester.

Key Data :

| Parameter | Value |

|---|---|

| Hydrolysis Yield | 65–75% |

| Esterification | >90% conversion |

This method is modular but involves multiple steps and harsh conditions.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |

|---|---|---|---|---|

| Michaelis-Arbuzov | 70–85 | 95+ | High | Simplicity, one-step synthesis |

| Pudovik Reaction | 60–75 | 90+ | Moderate | Functional group tolerance |

| Direct Phosphorylation | 80–90 | 95+ | High | Mild conditions |

| Dichlorophosphine | 65–75 | 85+ | Low | Modularity |

Applications in Further Functionalization

This compound serves as a precursor for:

- Fluorinated phosphonates via geminal difunctionalization with Selectfluor.

- Bisphosphonate prodrugs through ester hydrolysis and bone-targeting modifications.

- Suzuki coupling to biaryl ketophosphonates for drug discovery.

Chemical Reactions Analysis

Hydrolysis

Phosphonate esters are susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of phosphonic acids and alcohols. For dimethyl(4-bromophenyloxomethyl)phosphonate:

-

Acidic hydrolysis : Reaction with concentrated HCl (3 equivalents) for 2.5–9.5 hours at elevated temperatures yields 4-bromophenyloxomethylphosphonic acid and methanol .

-

Basic hydrolysis : While not explicitly studied for this compound, general phosphonate chemistry suggests base-catalyzed hydrolysis would follow similar mechanisms, cleaving the P–O bonds .

Table 1: Hydrolysis Conditions and Products

| Reaction Type | Conditions | Products |

|---|---|---|

| Acidic (HCl) | 3 eq. HCl, 2.5–9.5 h, reflux | 4-bromophenyloxomethylphosphonic acid + MeOH |

| Basic | NaOH, elevated temp | 4-bromophenyloxomethylphosphonic acid + MeOH |

Cross-Coupling Reactions

Phosphonate esters can participate in palladium-catalyzed cross-coupling reactions with aryl or vinyl halides. For example:

-

Pd-catalyzed coupling : Dimethyl phosphonates react with aryl halides using Pd(PPh₃)₄ under microwave irradiation, retaining configuration at the phosphorus center .

-

Mechanism : The phosphonate acts as a nucleophile, displacing halide from the aryl halide to form a new carbon-phosphorus bond.

Table 2: Cross-Coupling Parameters

| Catalyst | Conditions | Retention of Configuration |

|---|---|---|

| Pd(PPh₃)₄ | Microwave, <10 min | Yes (at P and vinyl centers) |

Phosphorylation and Alkylation

-

Phosphorylation : Dimethyl phosphonates can undergo phosphorylation via metal-free methods, such as radical-radical coupling with triphenyl phosphite .

-

Alkylation : While not directly reported for this compound, general phosphonate chemistry includes alkylation via the Michaelis-Becker reaction, where deprotonated phosphonates react with alkyl halides .

Horner-Wadsworth-Emmons Reaction

Phosphonate esters can form E-alkenes via deprotonation and reaction with aldehydes. For this compound:

-

Mechanism : Deprotonation generates a carbanion, which reacts with an aldehyde to form an alkene and dialkyl phosphate .

-

Limitations : The presence of a bulky 4-bromophenyloxomethyl group may influence reaction efficiency.

Analytical and Stability Considerations

-

Detection : Silica-based molecularly imprinted polymers (MIPs) can detect dimethyl methylphosphonate (DMMP) analogs via hydrogen bonding and van der Waals interactions .

-

Hydrolytic Degradation : Dimethyl phosphonates degrade faster in basic solutions, with half-lives influenced by pH and substituents .

Scientific Research Applications

Dimethyl(4-bromophenyloxomethyl)phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism by which Dimethyl(4-bromophenyloxomethyl)phosphonate exerts its effects involves interactions with specific molecular targets and pathways. The phosphonate group can mimic phosphate esters, allowing the compound to interact with enzymes and proteins involved in phosphorylation processes . This interaction can lead to the inhibition or modulation of enzyme activity, affecting various biochemical pathways .

Comparison with Similar Compounds

Diethyl(4-bromophenyl)phosphonate (CAS 20677-12-7)

- Structure : Ethyl ester groups replace the methyl groups.

- Synthesis : Prepared via phosphorylation of 4-bromobenzaldehyde derivatives using diethylphosphite, yielding ~65–69% under mild conditions .

- Reactivity : Ethyl esters offer slower hydrolysis kinetics compared to methyl esters, enhancing stability in acidic environments.

Diphenyl 4-Bromo-alpha-chlorobenzylphosphonate (CAS 189099-56-7)

Dimethyl (2-Oxoheptyl)phosphonate (CAS 36969-89-8)

Physicochemical and Functional Properties

- Fluorescence: Unlike aminophosphonates (e.g., 1-(pyrene-1-carboxamido)methylphosphonic acid), dimethyl(4-bromophenyloxomethyl)phosphonate lacks significant fluorescence due to the absence of conjugated aromatic systems .

- Solubility : The bromophenyl group increases hydrophobicity compared to alkylphosphonates (e.g., dimethyl pentylphosphonate) but enhances solubility in polar aprotic solvents like DCM .

- Thermal Stability : Less stable than diarylphosphonates (e.g., diphenyl derivatives) due to the electron-withdrawing bromine atom .

Biological Activity

Dimethyl(4-bromophenyloxomethyl)phosphonate is a phosphonate compound with significant biological activity, particularly in the context of pharmacological applications. This article explores its biological properties, mechanisms of action, and potential therapeutic uses, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHBrOP

- Molecular Weight : 293.09 g/mol

The presence of the bromine atom in the phenyl ring enhances its biological activity by influencing the compound's interaction with biological targets.

Mechanisms of Biological Activity

Phosphonates, including this compound, exhibit biological activity through several mechanisms:

- Inhibition of Enzymatic Activity : Phosphonates can act as inhibitors of key enzymes involved in metabolic pathways. For instance, studies have shown that certain phosphonate derivatives inhibit autotaxin (ATX), an enzyme that produces lysophosphatidic acid (LPA), a lipid mediator involved in cancer progression and metastasis .

- Chemical Mimicry : The structural similarity of phosphonates to natural substrates allows them to mimic these substrates in biochemical reactions. This property is crucial for their role as enzyme inhibitors .

- Antimicrobial Properties : Some phosphonates have demonstrated broad-spectrum antimicrobial activity. For example, fosfomycin, a known phosphonate antibiotic, inhibits bacterial cell wall synthesis by targeting specific enzymes .

Inhibition of Autotaxin

A study investigated the inhibitory effects of various phosphonate analogs on ATX activity. The results indicated that certain β-hydroxy phosphonates could inhibit ATX by 50-80% at higher concentrations (10 μM and 100 μM), highlighting their potential as therapeutic agents against cancer .

| Compound Type | ATX Inhibition (%) at 10 μM | ATX Inhibition (%) at 100 μM |

|---|---|---|

| β-Hydroxy Phosphonates | 50-80% | 70-90% |

| α-Hydroxy Phosphonates | <10% | <20% |

Antimicrobial Activity

Research has also pointed to the antimicrobial properties of this compound. Its structural characteristics allow it to penetrate bacterial membranes effectively, leading to cell lysis and death. This property has been leveraged in developing new antibiotics that target resistant strains .

Safety and Toxicity

The safety profile of this compound must be considered in its application. According to material safety data sheets (MSDS), exposure may cause irritation to skin and eyes, necessitating careful handling .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for dimethyl(4-bromophenyloxomethyl)phosphonate, and how can reaction parameters be systematically optimized?

- Methodological Answer : Synthesis optimization typically involves iterative adjustments of solvent polarity, temperature, and catalyst loading. For example, phosphonate esterification reactions often employ alkoxy group donors (e.g., diethyl phosphite) under anhydrous conditions. Computational screening tools, such as quantum chemical reaction path searches, can predict optimal conditions (e.g., solvent polarity effects on transition states) before experimental validation . Trial parameters include refluxing in toluene at 110°C for 12–24 hours with a 1.2:1 molar ratio of aryl bromide to phosphite.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is essential for confirming molecular structure, particularly the coupling between the phosphorus center and adjacent protons. X-ray crystallography provides precise bond angles and distances, as demonstrated in monoclinic crystal systems (e.g., C2/c space group with unit cell parameters a = 19.761 Å, b = 15.781 Å) . Discrepancies between NMR and crystallographic data may arise from dynamic effects (e.g., rotational isomerism) in solution versus solid-state rigidity.

Q. What safety protocols are recommended for handling this compound and its intermediates?

- Methodological Answer : Use impermeable gloves (nitrile or neoprene) and fume hoods to avoid dermal/ocular exposure. Toxicity assessments of structurally similar phosphonates indicate risks such as H300 (fatal if swallowed) and H400 (toxic to aquatic life). Storage in anhydrous conditions (<5% humidity) prevents hydrolysis. Spill protocols include neutralization with sodium bicarbonate and adsorption via inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in proposed reaction mechanisms for phosphonate esterification?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G* level can model transition states and intermediate stability. For example, competing pathways (e.g., Arbuzov vs. Michaelis-Becker mechanisms) are distinguished by comparing activation energies and charge distribution maps. ICReDD’s integrated computational-experimental workflow uses Gaussian-based reaction path searches to prioritize pathways with <5 kcal/mol activation barriers .

Q. What strategies mitigate side reactions (e.g., aryl bromide displacement) during the synthesis of this compound?

- Methodological Answer : Competing nucleophilic substitution at the 4-bromo position can be suppressed by using bulky bases (e.g., DBU) to deprotonate intermediates selectively. Kinetic monitoring via in-situ FTIR identifies byproduct formation (e.g., aryl phosphates) early, enabling real-time adjustments. Solvent screening (e.g., DMF vs. THF) further modulates reactivity, with polar aprotic solvents favoring phosphonate esterification over bromide displacement .

Q. How do non-covalent interactions (e.g., π-π stacking, hydrogen bonding) influence the solid-state stability of this compound?

- Methodological Answer : Crystal packing analysis reveals stabilizing interactions such as C–H···O hydrogen bonds (2.5–3.0 Å) and π-π stacking between aromatic rings (3.4–3.8 Å interplanar distances). These interactions reduce lattice energy, enhancing thermal stability. Differential Scanning Calorimetry (DSC) and Hirshfeld surface analysis quantify these effects, guiding polymorph screening for storage stability .

Q. What reactor design considerations are critical for scaling up this compound synthesis?

- Methodological Answer : Continuous-flow reactors minimize exothermic risks and improve mixing efficiency for biphasic reactions. Residence time distribution (RTD) models optimize parameters (e.g., flow rate, temperature gradients) to maintain >90% yield. Membrane separation technologies (e.g., nanofiltration) efficiently remove unreacted bromophenyl precursors, aligning with CRDC subclass RDF2050104 guidelines .

Q. How can solvent polarity and proticity be exploited to stabilize reactive intermediates in phosphonate synthesis?

- Methodological Answer : Low-polarity solvents (e.g., dichloromethane) stabilize zwitterionic intermediates by reducing charge separation energy. Protic solvents (e.g., ethanol) accelerate proton transfer steps but risk hydrolyzing phosphonate esters. Solvent mixtures (e.g., THF:water 9:1) balance stabilization and reactivity, as validated by Kamlet-Taft solvatochromic parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.